Acanthoside B

Descripción general

Descripción

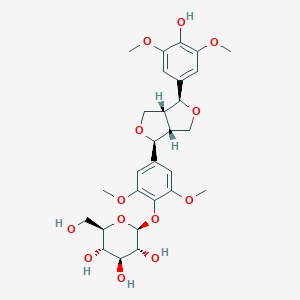

Acanthoside B is a potential bioactive lignan with anti-inflammatory and anti-amnesic activities . It can be used for Alzheimer’s disease and lung inflammation research .

Molecular Structure Analysis

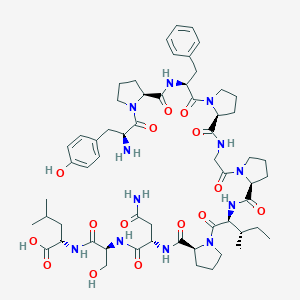

Acanthoside B has a molecular formula of C28H36O13, an average mass of 580.578 Da, and a monoisotopic mass of 580.215576 Da . The structure of Acanthoside B includes phenylpropanoids, lignans, phenols, and monophenols .Chemical Reactions Analysis

Acanthoside B has been found to be metabolized by intestinal bacteria. About 27.3% of it was metabolized in the system at 1 hour, while at 6 hours and 24 hours, the degree of metabolism gradually increased, with 74.0% and 84.3% of the original concentration metabolized, respectively .Physical And Chemical Properties Analysis

Acanthoside B is a solid substance with a white to off-white color . It is soluble in DMSO at a concentration of 100 mg/mL .Aplicaciones Científicas De Investigación

Anti-Myocardial Ischemia

Acanthoside B is one of the main components of Saussurea involucrata, a plant that has been reported to have potential therapeutic effects against myocardial ischemia . The gut microbiota has a strong metabolic effect on Acanthoside B, which may contribute to its therapeutic effect against myocardial ischemia .

Gut Microbiota Regulation

The pharmacological effects of oral natural medicines like Acanthoside B may be influenced by the participation of gut microbiota . Acanthoside B can significantly stimulate intestinal bacteria to produce short chain fatty acids in vitro, which can further contribute to the effect in myocardial ischemia .

Cytotoxic Activities

New 2-Benzoxazolinone-type alkaloids, including Acanthoside B, were isolated from the roots of Acanthus ilicifolius and exhibited different levels of cytotoxicity against the HepG2, HeLa, and A-549 cancer cell lines . The new isolates displayed better cytotoxic activities, which was attributable to the presence of substituted benzoyl moiety in their structures .

Cognitive Enhancement

Acanthoside B has been found to have cognitive-enhancing and ameliorative effects in a scopolamine-induced amnesic mouse model . It works through the regulation of oxidative/inflammatory/cholinergic systems and activation of the TrkB/CREB/BDNF pathway .

Mecanismo De Acción

Target of Action

Acanthoside B is a bioactive lignan that primarily targets the cholinergic system and inflammatory mediators . It also interacts with neurotropic proteins in the hippocampal regions .

Mode of Action

Acanthoside B exhibits its action by inhibiting acetylcholinesterase (AChE) , an enzyme that breaks down acetylcholine, a key neurotransmitter associated with memory and learning . It also shows a dose-dependent inhibitory potential on nitric oxide in Lipopolysaccharide (LPS)-stimulated BV-2 microglial cells .

Biochemical Pathways

Acanthoside B affects multiple biochemical pathways. It regulates the cholinergic function, which is crucial for memory and learning . It also influences the oxidative/inflammatory systems and activates the TrkB/CREB/BDNF pathway . These pathways play a significant role in neuroprotection and cognitive enhancement.

Pharmacokinetics

The pharmacokinetic properties of Acanthoside B contribute to its bioavailability and efficacy. When administered orally to mice, Acanthoside B shows enhanced bioavailability . .

Result of Action

The action of Acanthoside B leads to several molecular and cellular effects. It helps in restoring the antioxidant status , attenuating inflammatory cytokines/mediators , and actively enriching neurotropic proteins in the hippocampal regions . These effects collectively contribute to its anti-amnesic activity, as observed in a scopolamine-induced amnesic mouse model .

Safety and Hazards

Propiedades

IUPAC Name |

(2S,3R,4S,5S,6R)-2-[4-[(3S,3aR,6S,6aR)-3-(4-hydroxy-3,5-dimethoxyphenyl)-1,3,3a,4,6,6a-hexahydrofuro[3,4-c]furan-6-yl]-2,6-dimethoxyphenoxy]-6-(hydroxymethyl)oxane-3,4,5-triol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H36O13/c1-34-16-5-12(6-17(35-2)21(16)30)25-14-10-39-26(15(14)11-38-25)13-7-18(36-3)27(19(8-13)37-4)41-28-24(33)23(32)22(31)20(9-29)40-28/h5-8,14-15,20,22-26,28-33H,9-11H2,1-4H3/t14-,15-,20+,22+,23-,24+,25+,26+,28-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WEKCEGQSIIQPAQ-IRBNZIFYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1O)OC)C2C3COC(C3CO2)C4=CC(=C(C(=C4)OC)OC5C(C(C(C(O5)CO)O)O)O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC(=CC(=C1O)OC)[C@@H]2[C@H]3CO[C@@H]([C@H]3CO2)C4=CC(=C(C(=C4)OC)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)CO)O)O)O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H36O13 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10994623 | |

| Record name | 4-[4-(4-Hydroxy-3,5-dimethoxyphenyl)tetrahydro-1H,3H-furo[3,4-c]furan-1-yl]-2,6-dimethoxyphenyl hexopyranoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10994623 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

580.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Acanthoside B | |

CAS RN |

7374-79-0 | |

| Record name | Acanthoside B | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=7374-79-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-[4-(4-Hydroxy-3,5-dimethoxyphenyl)tetrahydro-1H,3H-furo[3,4-c]furan-1-yl]-2,6-dimethoxyphenyl hexopyranoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10994623 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

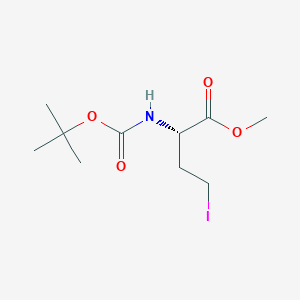

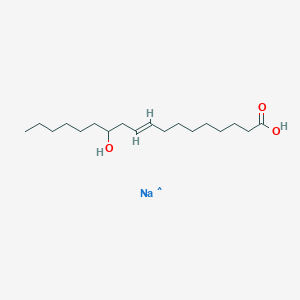

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N,N-Diisopropyl-3-[(5-methoxycarbonyl)-2-hydroxy)phenyl]-3-phenyl-propylamine](/img/structure/B18536.png)